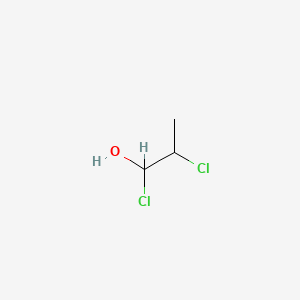

1,2-Dichloro-1-propanol

CAS No.: 108026-03-5

Cat. No.: VC17148071

Molecular Formula: C3H6Cl2O

Molecular Weight: 128.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108026-03-5 |

|---|---|

| Molecular Formula | C3H6Cl2O |

| Molecular Weight | 128.98 g/mol |

| IUPAC Name | 1,2-dichloropropan-1-ol |

| Standard InChI | InChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3 |

| Standard InChI Key | FLTSEOGWHPJWRV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(O)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Based on analogs, 1,2-dichloro-1-propanol is predicted to exhibit the following properties:

These values align closely with those reported for 2,3-dichloro-1-propanol, suggesting similar volatility and hydrophobicity .

Synthesis and Industrial Applications

Industrial Uses

-

Solvent Applications: Dichloropropanols serve as solvents for nitrocellulose and hard resins .

-

Chemical Intermediate: Used in synthesizing photographic chemicals, lacquers, and cellulose adhesives .

-

Metabolite in Biodegradation: 2,3-Dichloro-1-propanol acts as a carbon source for Pseudomonas putida strain MC4, suggesting potential bioremediation applications .

Toxicological Profile and Metabolic Pathways

Acute Toxicity

Dichloropropanols exhibit severe hepatotoxicity. In a case study, two workers exposed to 1,3-dichloro-2-propanol during tank cleaning developed fulminant hepatic necrosis, leading to fatal liver failure . Rodent studies corroborate these findings, with single doses of 50 mg/kg causing submassive hepatic necrosis .

Genotoxicity and Carcinogenicity

-

Metabolic Activation: 1,3-Dichloro-2-propanol metabolizes to epichlorohydrin (ECH), a known rodent carcinogen, via cytochrome P450-mediated oxidation . ECH forms DNA adducts, inducing mutations in Salmonella assays .

-

Regulatory Status: The International Agency for Research on Cancer (IARC) classifies 1,3-dichloro-2-propanol as possibly carcinogenic to humans (Group 2B), while ECH is classified as probably carcinogenic (Group 2A) .

Pharmacokinetics

-

Bioavailability: Oral administration of 50 mg/kg 1,3-dichloro-2-propanol in rats yielded peak blood ECH concentrations within 13.7 minutes, with a half-life of 33–48 minutes .

-

First-Pass Metabolism: ECH exhibits low oral bioavailability (2.1–5.2%) due to extensive hepatic metabolism .

Environmental and Regulatory Considerations

Environmental Persistence

Dichloropropanols are moderately soluble in water (1–10 g/L) but may volatilize from aqueous systems due to their low Henry’s Law constants . Environmental degradation pathways include hydrolysis and microbial biodegradation.

Regulatory Guidelines

-

Occupational Exposure: The EPA lists 1,3-dichloro-2-propanol under Proposition 65 as a known human carcinogen .

-

Shipping Regulations: Classified as UN2750 (Poisonous Material), requiring hazard labels for transport .

Analytical Methods and Detection

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting dichloropropanols in biological matrices. For example, ECH derivatization with N-acetylcysteine improves detection limits in blood samples .

Challenges in Metabolite Analysis

Reactive metabolites like dichloroacetone (DCA) are unstable in vitro, necessitating rapid sample processing to prevent degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume